molecular formula C13H13BrFNO2 B578526 1-Boc-3-bromo-6-fluoroindole CAS No. 1314406-46-6

1-Boc-3-bromo-6-fluoroindole

Cat. No.: B578526
CAS No.: 1314406-46-6
M. Wt: 314.154
InChI Key: MAERWTKKEZHNEC-UHFFFAOYSA-N
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Description

1-Boc-3-bromo-6-fluoroindole (CAS 1314406-46-6) is a high-purity, multifunctional synthetic building block designed for advanced organic synthesis and drug discovery research. This compound features a tert-butoxycarbonyl (Boc) protected indole nitrogen and strategic halogenation at the 3- and 6- positions, making it an invaluable intermediate for constructing complex molecules. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and natural products with a wide spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties . The strategic incorporation of halogen atoms on this scaffold significantly enhances its utility and potential. The bromine atom at the 3-position serves as an excellent handle for further diversification via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of diverse aryl, heteroaryl, and alkynyl groups . The fluorine atom at the 6-position is a key feature for modulating a compound's electronic properties, lipophilicity, and metabolic stability, a common strategy in modern drug design . Furthermore, the Boc protecting group effectively masks the reactivity of the indole nitrogen, preventing unwanted side reactions during synthesis and allowing for selective deprotection under mild acidic conditions to reveal the free N-H indole when needed . This reagent is particularly significant in the synthesis of novel chemical entities targeting various diseases. Research into indole derivatives highlights their potential as potent antiviral agents, including inhibitors of HIV-1 integrase and reverse transcriptase . The specific structural features of this compound make it a critical starting material for researchers developing these and other new therapeutic candidates. Key Applications: Advanced intermediate in the synthesis of potential pharmaceutical candidates. Key substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). Building block for the exploration of structure-activity relationships (SAR) in drug discovery. Precursor to more complex indole-containing alkaloids and heterocyclic systems. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-bromo-6-fluoroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAERWTKKEZHNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901150889
Record name 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester
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Molecular Weight

314.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314406-46-6
Record name 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314406-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Boc 3 Bromo 6 Fluoroindole

Precursor Synthesis Strategies

The synthesis of the target compound, 1-Boc-3-bromo-6-fluoroindole, fundamentally relies on the initial preparation and functionalization of a 6-fluoroindole (B127801) core. Advanced strategies focus on creating suitable precursors that can be selectively modified in subsequent steps.

Synthesis of 6-Fluoroindole Derivatives as Starting Materials

The journey towards this compound begins with commercially available 6-fluoroindole. mdpi.commedchemexpress.com This starting material undergoes specific reactions to prepare it for the introduction of the bromo and Boc groups. These preparatory steps often involve the use of other protecting groups or direct functionalization to activate specific positions on the indole (B1671886) ring.

One common strategy in indole chemistry involves the protection of the indole nitrogen with a p-tolylsulfonyl (tosyl) group. This group serves to protect the nitrogen during subsequent reactions and can influence the regioselectivity of further functionalization. The synthesis of 6-fluoro-1-(p-tolylsulfonyl)indole is a key example of this approach.

The standard procedure involves the deprotonation of the N-H bond of 6-fluoroindole using a strong base, followed by quenching with p-toluenesulfonyl chloride (TsCl). epo.org Sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is frequently used for this purpose. epo.org The reaction is typically initiated at a low temperature (e.g., 4°C) before the addition of TsCl. epo.org An alternative method utilizes phase transfer conditions with a catalyst like tetrabutylammonium (B224687) hydrogen sulfate.

Table 1: Reaction Conditions for the Synthesis of N-Tosyl-6-fluoroindole Derivatives

Base / CatalystSolventTemperatureYieldReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)0°C to Room Temp.High epo.org
Sodium Hydride (NaH)Dimethylformamide (DMF)0°C to Room Temp.92%
NaOH / Tetrabutylammonium Hydrogen SulfateToluene / WaterRoom Temperature88%

This N-tosylated intermediate, 3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole, can then be used in further synthetic steps. accelachem.com

The Mannich reaction is a powerful tool for the C3-functionalization of indoles, a critical step for introducing substituents at this electronically favored position. core.ac.uk This reaction typically involves an aldehyde, a secondary amine, and the indole itself to form a C3-aminomethyl derivative, often referred to as a gramine. organic-chemistry.orggoogle.com

Modern variations of this reaction offer high efficiency and selectivity. For instance, a three-component, one-pot Mannich-type reaction can be catalyzed by indium triflate under microwave irradiation to produce 3-aminomethyl indoles in excellent yields. core.ac.uk Another innovative approach combines the Mannich reaction with electrochemical C-N bond cleavage, allowing for the C3-formylation and acylation of indoles under mild conditions. organic-chemistry.org This two-step process first introduces an aminomethyl group via the Mannich reaction, which is then electrochemically oxidized to an iminium ion and hydrolyzed to yield the C3-carbonyl product. organic-chemistry.org

These functionalization strategies create a "handle" at the C3 position, which can be further manipulated or replaced in the synthesis of more complex indole derivatives.

Preparation of 6-Fluoro-1-(p-tolylsulfonyl)indole

Introduction of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in modern organic synthesis due to its stability under a wide range of conditions and its facile removal under specific acidic conditions. organic-chemistry.org

The introduction of the Boc group onto the indole nitrogen (N-Boc protection) is a crucial step in the synthesis of this compound. This is typically achieved by reacting the N-H of the indole ring with di-tert-butyl dicarbonate (B1257347) (Boc₂O). rsc.orgrsc.org

The reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and carried out in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) at room temperature. rsc.orgrsc.org This method is known for being mild and highly efficient, often resulting in nearly quantitative yields of the desired N-Boc protected indole. rsc.org The use of Boc₂O is favored because the byproducts of the reaction are t-butanol and carbon dioxide, which are easily removed. While N-protection is the primary goal, it's noteworthy that under certain conditions, using an excess of Boc₂O can lead to the formation of side products. rsc.org

Table 2: Common Reagents for N-Boc Protection of Indoles

ReagentCatalystSolventKey FeatureReference
Di-tert-butyl dicarbonate (Boc₂O)4-(Dimethylamino)pyridine (DMAP)Acetonitrile (MeCN) or Dichloromethane (DCM)Mild, efficient, high yield rsc.orgrsc.org
Di-tert-butyl dicarbonate (Boc₂O)Iodine (catalytic)Solvent-freeCatalyst-free N-tert-butyloxycarbonylation of amines organic-chemistry.org
Di-tert-butyl dicarbonate (Boc₂O)NoneWaterChemoselective for amines organic-chemistry.org

Beyond simply protecting the indole nitrogen, the N-Boc group plays a critical directing role in subsequent electrophilic substitution reactions. The Boc group is electron-withdrawing, which significantly alters the electronic distribution of the indole ring system. It reduces the nucleophilicity of the nitrogen and the benzene (B151609) portion of the molecule.

This electronic shift enhances the relative electron density and nucleophilicity of the C3 position of the pyrrole (B145914) ring. Consequently, electrophiles, such as a bromine source (e.g., N-Bromosuccinimide, NBS), will preferentially attack the C3 position. This directing effect allows for the highly regioselective synthesis of 3-substituted indoles. nih.gov For example, the nitration of N-Boc indole proceeds with high regioselectivity at the C3 position under non-acidic conditions. nih.gov

Furthermore, the Boc group facilitates regioselective metallation. The presence of the Boc group can direct lithiation specifically to the C2 position, enabling a different pathway for functionalization. rsc.org This control over regioselectivity is essential for complex syntheses, preventing the formation of undesired isomers and ensuring high yields of the target molecule, such as this compound. acs.org The stability of the Boc group to various non-acidic reagents makes it an invaluable tool for multi-step syntheses involving indole cores. thieme-connect.com

N-Protection Strategies for Indoles

Regioselective Bromination at the 3-Position

The introduction of a bromine atom at the C3 position of the indole ring is a common transformation. However, achieving high regioselectivity, especially in the presence of other functional groups, requires carefully optimized methods.

Direct Bromination Techniques for Indoles

Direct bromination involves the treatment of the indole substrate with an electrophilic bromine source. The high electron density at the C3 position of the indole nucleus generally favors substitution at this site. bhu.ac.in

The choice of brominating agent and reaction conditions is crucial for achieving high yields and selectivity. Common reagents include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). rsc.org For N-Boc protected indoles, the Boc group deactivates the indole ring, sometimes necessitating stronger brominating agents or catalytic activation.

The reaction solvent also plays a significant role. Polar solvents like dimethylformamide (DMF) or acetic acid are often employed for the bromination of N-Boc-indoles with NBS, with typical yields for C7-brominated products ranging from 60-75%. Temperature control is another critical parameter; reactions are often conducted at temperatures ranging from 0 to 25 °C to minimize side reactions.

ReagentSolventTemperature (°C)Time (h)Yield (%)Notes
NBSDichloromethane0–252–6Moderate to HighCommon for direct C3 bromination.
Br₂Acetic Acid0–252–6VariableMay require a Lewis acid catalyst for improved regioselectivity.
NBSDMF/AcOHNot specifiedNot specified60-75For C7-bromination, but illustrates solvent effects.

This table presents a summary of typical conditions for the bromination of indole derivatives. Specific conditions for 1-Boc-6-fluoroindole may require further optimization.

Controlling the stoichiometry of the brominating agent is the primary method to prevent polybromination. rsc.org Using one equivalent of the brominating agent generally favors the formation of the monobrominated product. However, the reactivity of the starting material and the reaction conditions can still lead to the formation of di- or tri-brominated species. nih.gov In some cases, using a less reactive brominating agent or carrying out the reaction at lower temperatures can enhance the selectivity for monobromination. For instance, bromination of 3-substituted indoles with NBS has been shown to selectively yield 2-bromoindoles. nih.gov The use of N-bromosuccinimide in carbon tetrachloride is a reported method for the selective bromination of 3-methylindole (B30407) at the 2-position. nih.gov

Optimization of Bromination Conditions

Indirect Methods for Introducing Bromine

Indirect methods for introducing bromine at the 3-position often involve a two-step process. researchgate.net One common strategy is the initial lithiation of the C3 position followed by quenching with an electrophilic bromine source. However, this is more common for C2-lithiation after N-protection. bhu.ac.in An alternative indirect route involves the reaction of the indole with a sulfenyl halide, which can cyclize and rearrange, though this is less common for simple bromination. clockss.org Another approach involves the use of organometallic intermediates, such as treating the indole with n-butyllithium and then trimethyltin (B158744) chloride, followed by the addition of bromine at low temperatures, which can provide high regioselectivity for the 3-position. core.ac.uk

Fluorination Strategies for the 6-Position

Introducing a fluorine atom onto the benzene ring of the indole nucleus is a valuable modification. The high electronegativity and small size of fluorine can significantly alter the biological and chemical properties of the molecule.

Electrophilic Fluorination Methods

Electrophilic fluorination is a direct method for introducing fluorine onto an aromatic ring. core.ac.ukresearchgate.netacs.orgbeilstein-journals.org This approach utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). Common electrophilic fluorinating reagents include N-Fluorobenzenesulfonimide (NFSI) and Selectfluor. researchgate.netbrynmawr.edu

The regioselectivity of electrophilic fluorination on the indole ring system can be challenging to control. brynmawr.edu The inherent reactivity of the indole nucleus often leads to substitution at the C3 or C2 positions. beilstein-journals.orgbrynmawr.edu Therefore, to achieve fluorination at the 6-position, the more reactive positions must be blocked, or directing groups must be employed. In the context of synthesizing this compound, the presence of the bromo group at the 3-position and the Boc group on the nitrogen helps to direct the electrophilic fluorination to the benzene ring. Further regiocontrol for the 6-position would likely depend on the directing effects of these existing substituents.

Research has shown that ionic liquids can be effective solvents for the electrophilic fluorination of indoles using reagents like Selectfluor, leading to high chemoselectivity and yields. researchgate.net The use of a copper(I)-catalyzed fluorination of an indolylboronic acid pinacol (B44631) ester with an electrophilic fluorine source has also been reported as a method for introducing fluorine. mdpi.com

Fluorinating ReagentSubstrate TypeKey Features
N-Fluorobenzenesulfonimide (NFSI)Indoles, Imidazole derivatives, AlkenesMild fluorinating reagent with a broad substrate scope. brynmawr.edu
SelectfluorIndoles, Aromatic heterocyclesSoluble in ionic liquids, allowing for "green" fluorination. researchgate.net Used for regioselective difluorination at C3. acs.org
Cesium fluoroxysulfateTrialkylstannylindole derivativesInvestigated for the synthesis of 3-fluoroindoles. beilstein-journals.org

This table summarizes common electrophilic fluorinating reagents and their applications in indole chemistry.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination represents a key strategy for the introduction of fluorine into aromatic systems. In the context of synthesizing this compound, this approach would typically involve the displacement of a suitable leaving group on a pre-functionalized indole ring with a fluoride (B91410) ion.

Commonly, the synthesis starts from a commercially available bromo- or nitro-substituted aniline, which is then elaborated into the indole core. The fluorination step can be performed on an intermediate that has a leaving group, such as a nitro group or a halogen, at the 6-position. For instance, a nucleophilic aromatic substitution (SNAr) reaction on an electron-deficient precursor is a viable route. However, the electron-rich nature of the indole ring can make direct SNAr challenging. mdpi.com

A more practical approach often involves the use of potassium fluoride (KF) in the presence of a phase-transfer catalyst, which enhances the nucleophilicity of the fluoride ion. rsc.org Solid-state fluorination using KF and quaternary ammonium (B1175870) salts has emerged as a rapid and environmentally friendly alternative to traditional solution-based methods. rsc.org This mechanochemical protocol can efficiently fluorinate N-heteroaryl halides under ambient conditions, avoiding the need for high-boiling polar solvents. rsc.org

Table 1: Comparison of Nucleophilic Fluorination Methods

Method Fluorinating Agent Catalyst/Conditions Advantages Disadvantages
SNAr KF, CsF Phase-transfer catalyst, high temperature Cost-effective Requires activating group, harsh conditions
Mechanochemical KF Quaternary ammonium salt, ball milling Rapid, solvent-free, mild conditions Scalability can be a challenge
Halex Reaction KF Aprotic polar solvent (e.g., DMSO, DMF) Good yields for activated substrates Difficult to remove high-boiling solvents

Metal-Catalyzed C-H Fluorination

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct introduction of functional groups into organic molecules, bypassing the need for pre-functionalized substrates. rsc.orgresearchgate.netwjarr.com For the synthesis of this compound, this methodology could theoretically be applied to directly fluorinate the C-H bond at the 6-position of 1-Boc-3-bromoindole.

Palladium catalysis is a prominent method in this area. beilstein-journals.orgnih.gov The reaction typically involves a directing group on the indole nitrogen to guide the metal catalyst to the desired C-H bond. The N-Boc group itself can serve as a directing group, facilitating selective borylation at the 3-position, which can then be a handle for further functionalization. mdpi.com However, direct C-H fluorination at the 6-position is more challenging due to the inherent reactivity of other positions on the indole ring.

Copper-catalyzed fluorination of arylboronic esters or arylpotassium trifluoroborates offers an alternative route. beilstein-journals.orgnih.gov This would involve the conversion of a 1-Boc-3-bromo-6-haloindole (e.g., iodo or bromo) into a boronic ester derivative, followed by a copper-mediated fluorination.

Table 2: Metal-Catalyzed Fluorination Strategies

Radiofluorination for PET Tracer Development

The introduction of the fluorine-18 (B77423) (18F) isotope is of paramount importance for the development of positron emission tomography (PET) tracers. uq.edu.aunih.gov The synthesis of [18F]this compound would serve as a precursor for more complex PET radioligands.

Copper-mediated radiofluorination of boronic ester precursors is a widely used method. mdpi.comnih.gov This would involve synthesizing a 1-Boc-3-bromo-6-(pinacolato)boronindole precursor, which can then be reacted with [18F]fluoride. Alcohol-enhanced copper-mediated radiofluorination has been shown to be effective for the synthesis of [18F]fluorotryptophan derivatives. nih.gov

Another approach is nucleophilic radiofluorination of a precursor with a good leaving group, such as a nitro or a trimethylammonium group. However, the electron-rich nature of many indole systems can lead to low reactivity in SNAr-type radiofluorinations. mdpi.com The choice of precursor and reaction conditions is critical to achieve high radiochemical yields and specific activity. uq.edu.au In some cases, the Boc group may be cleaved during the radiofluorination process, necessitating a subsequent re-protection step or indicating that the deprotected compound is the final desired tracer. nih.govacs.org

Convergent and Divergent Synthesis Routes to this compound

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies, each with its own advantages.

Stepwise Functionalization Sequences

A stepwise, or linear, synthesis involves the sequential modification of a starting material. For this compound, a plausible route would begin with a commercially available 6-fluoroindole. acs.org The synthesis would proceed with the protection of the indole nitrogen with a Boc group, followed by selective bromination at the 3-position. The bromination of N-Boc protected indoles can be achieved with reagents like N-bromosuccinimide (NBS). mdpi.com This stepwise approach allows for clear control over the introduction of each functional group.

An alternative stepwise route could start with 6-bromoindole, which is then methylated and borylated before a Mannich-type reaction to build the side chain, as demonstrated in the synthesis of related tryptophan derivatives. nih.gov

One-Pot Reactions and Cascade Processes

One-pot reactions and cascade processes offer increased efficiency by combining multiple synthetic steps without the isolation of intermediates. rsc.orgrsc.org This approach can significantly reduce reaction time, solvent waste, and purification efforts. For instance, a one-pot cyclobutenylation/deprotection cascade has been reported for N-Boc protected indoles. rsc.org While not directly applicable to the target molecule, it highlights the potential for developing one-pot procedures for functionalizing the indole core.

A titanium-mediated imine formation followed by a copper-catalyzed N-arylation allows for the one-pot synthesis of substituted indoles from o-bromobenzylketones and primary amines. rsc.orgresearchgate.net Indium-promoted regioselective hydrohydrazination of terminal alkynes followed by a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of the hydrazone intermediate provides a one-pot route to polysubstituted indoles. d-nb.info

Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds for high-throughput screening in drug discovery. researchgate.net The synthesis of indole derivatives on a solid support has been well-established. ub.eduacs.org For the synthesis of this compound or its derivatives, a 6-fluoroindole core could be attached to a solid support, for example, via a linker at a non-interfering position. Subsequent bromination and other modifications could then be carried out on the solid phase. The final product would be cleaved from the resin in the last step.

The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-iodoaniline and an alkyne, has been successfully adapted to solid-phase synthesis to produce trisubstituted indoles. ub.edu This demonstrates the feasibility of constructing the indole ring itself on a solid support, which could be a strategy for producing a variety of substituted indoles, including those with the desired 6-fluoro substitution pattern.

Analytical and Spectroscopic Characterization Techniques for Confirming Structure and Purity

The confirmation of the chemical structure and the assessment of the purity of this compound are achieved through a combination of powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and High-Performance Liquid Chromatography (HPLC) is utilized to determine purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map out the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For this compound, the spectrum would show distinct signals for the protons on the indole ring and the tert-butoxycarbonyl (Boc) protecting group. The aromatic region would display a complex pattern due to the protons on the fluoro- and bromo-substituted benzene ring. The fluorine atom at the C-6 position and the bromine at the C-3 position influence the chemical shifts and coupling patterns of the adjacent protons. The large singlet corresponding to the nine equivalent protons of the tert-butyl group is a characteristic feature, typically appearing in the upfield region (around 1.5 ppm).

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals include those for the carbonyl carbon and the quaternary carbon of the Boc group, as well as the eight distinct carbons of the indole core. The carbon atoms directly bonded to fluorine and bromine (C-6 and C-3, respectively) would show characteristic shifts. Furthermore, the C-F coupling is a definitive diagnostic feature in the ¹³C NMR spectrum.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy can also be employed. This technique is highly sensitive and would show a single resonance for the fluorine atom at the C-6 position, with its chemical shift providing further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift ranges for similar functional groups and may vary from experimental results.

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Correlations/Notes
Indole RingC2-H~7.5 - 8.0~125 - 130Singlet, downfield shift due to adjacent N and aromatic system.
Indole RingC4-H~7.8 - 8.2~120 - 125Doublet of doublets, coupled to C5-H and C7-F.
Indole RingC5-H~7.0 - 7.4~110 - 115Doublet of doublets, coupled to C4-H and C7-F.
Indole RingC7-H~7.3 - 7.7~100 - 105Doublet of doublets, coupled to C5-H and C6-F.
Boc Group-C(CH₃)₃~1.6~28.0Singlet, integrating to 9 protons.
Boc Group-C(CH₃)₃N/A~84.0Quaternary carbon signal.
Boc Group-C=ON/A~149.0Carbonyl carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and elemental formula of this compound. The molecular formula is C₁₃H₁₃BrFNO₂, corresponding to a monoisotopic mass of approximately 313.011 g/mol .

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), would be used to verify the exact mass to within a few parts per million (ppm), which confirms the elemental composition. A key diagnostic feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, that are separated by two mass units and have almost equal intensity.

Common fragmentation patterns for this molecule under mass spectrometric analysis would involve the loss of the Boc group or parts of it. For example, the loss of the entire Boc group results in a fragment with a mass difference of 100 amu, while the loss of isobutylene (B52900) (C₄H₈) from the Boc group leads to a fragment with a mass difference of 56 amu.

Table 2: Expected Mass Spectrometry Data for this compound

Ion/FragmentFormulaExpected m/zNotes
[M]⁺[C₁₃H₁₃⁷⁹BrFNO₂]⁺313.011Molecular ion with ⁷⁹Br isotope.
[M+2]⁺[C₁₃H₁₃⁸¹BrFNO₂]⁺315.009Molecular ion with ⁸¹Br isotope, ~1:1 ratio with M peak.
[M-C₄H₈]⁺[C₉H₅BrFNO₂]⁺256.951Loss of isobutylene from the Boc group.
[M-Boc]⁺[C₈H₅BrFN]⁺212.961Loss of the entire Boc group (C₅H₉O₂).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase.

The purity is determined by injecting a solution of the compound and monitoring the eluent with a UV detector, typically at a wavelength where the indole chromophore absorbs strongly (e.g., 254 nm). A pure sample should ideally result in a single, sharp, and symmetrical peak in the chromatogram. The percentage purity is calculated by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For pharmaceutical intermediates, purities are often required to be above 95-98%. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile in water), is often used to ensure that any potential impurities with different polarities are also eluted and detected.

Table 3: Typical HPLC Method Parameters for Purity Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water (with 0.1% TFA or Formic Acid) B: Acetonitrile (with 0.1% TFA or Formic Acid)
Elution ModeGradient (e.g., 5% to 95% B over 15 minutes)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column TemperatureAmbient or controlled (e.g., 35 °C)

Table of Compounds

Compound Name
This compound
tert-Butoxycarbonyl
Acetonitrile
Water
Trifluoroacetic Acid (TFA)
Formic Acid

Reactivity and Mechanistic Studies of 1 Boc 3 Bromo 6 Fluoroindole in Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions at the 3-Position

The bromine atom at the C3 position of 1-Boc-3-bromo-6-fluoroindole is strategically placed for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the bromine atom and the fluorine at the 6-position, combined with the bulky N-Boc protecting group, influences the reactivity and regioselectivity of these transformations.

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C3 position. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent.

Research has shown that the choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, the coupling of N-Boc-3-bromoindoles with various arylboronic acids often employs catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand. The presence of the Boc group on the indole (B1671886) nitrogen can influence the electronic properties and steric environment of the indole ring, thereby affecting the reaction outcome.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of 3-Bromoindoles

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O>90
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane85-95
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME/H₂O80-90

Note: This table represents typical conditions and yields may vary based on the specific substrates and reaction scale.

The Heck reaction allows for the arylation or vinylation of the C3-position by coupling with alkenes, while the Sonogashira coupling introduces alkynyl groups. For this compound, these reactions provide pathways to further structural complexity.

The Heck reaction with this substrate would typically proceed with a palladium(II) catalyst and a base, coupling with various activated and unactivated alkenes. The Sonogashira coupling, a copper-co-catalyzed palladium reaction, would involve the reaction of the bromoindole with a terminal alkyne. The reaction conditions are generally mild and tolerant of a wide range of functional groups.

Direct C-H activation has emerged as a powerful tool for molecular functionalization, avoiding the need for pre-functionalized starting materials. rsc.org For N-protected indoles, C-H activation can be directed to various positions on the indole ring.

While the C3 position is occupied by a bromine atom, C-H activation can occur at other positions, most notably C2 and C7. The N-Boc group plays a significant role in directing the regioselectivity of these reactions. imperial.ac.uk For instance, palladium-catalyzed C-H arylation of N-Boc-indoles can be tuned to favor the C2 position. researchgate.net

The mechanism of palladium-catalyzed C-H arylation of indoles is a subject of extensive study. For N-protected indoles, a concerted metalation-deprotonation (CMD) pathway is often proposed. thieme-connect.com In this mechanism, the palladium catalyst coordinates to the electron-rich indole ring, followed by a C-H bond cleavage event facilitated by a base or an acetate (B1210297) ligand. The resulting palladacycle can then undergo oxidative addition with an aryl halide, followed by reductive elimination to afford the C-arylated indole and regenerate the active palladium(II) catalyst. beilstein-journals.org

Another plausible mechanism, particularly with aryl diazonium salts, is a Heck-Matsuda type pathway. rsc.org This involves the formation of an aryl-palladium species which then undergoes a migratory insertion with the indole C2=C3 double bond. nih.gov

The regioselectivity of C-H activation on the indole core is highly dependent on the directing group on the nitrogen and the reaction conditions. nih.gov While C3 is the most electronically rich position, steric hindrance from the N-Boc group can favor functionalization at the C2 position. imperial.ac.ukthieme-connect.com Furthermore, the use of specific directing groups can steer the reaction to the C4, C5, or C7 positions. nih.gov For instance, a removable pivaloyl group at the C3 position has been used to direct C4-arylation. nih.gov In the absence of a C3-substituent, the N-Boc group generally directs C-H functionalization to the C2 position in many palladium-catalyzed reactions. researchgate.netorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would enable the introduction of a variety of primary and secondary amines, as well as other nitrogen-containing functional groups, at the C3 position of this compound. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results.

Table 2: Common Ligands for Buchwald-Hartwig Amination

Ligand NameAbbreviation
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenylXPhos
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylRuPhos
Tri-tert-butylphosphineP(t-Bu)₃
1,1'-Bis(diphenylphosphino)ferrocenedppf

C-H Activation/Functionalization Strategies

Mechanistic Insights into Palladium-Catalyzed C-H Arylation

Reactivity of the Fluoro Group

The fluorine atom at the C-6 position significantly modulates the electronic properties and chemical stability of the indole core.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant chemical challenge. uni-wuerzburg.de This high bond dissociation energy means that direct nucleophilic displacement of the fluorine atom on the aromatic ring is generally difficult. uni-wuerzburg.dediva-portal.org However, advancements in catalysis have enabled the functionalization of C-F bonds in fluoroarenes, including fluoroindoles.

Transition-metal catalysis, for instance, provides a pathway for C-F bond activation. Silver-catalyzed reactions have been successfully employed for the synthesis of 2-fluoroindoles through a process involving vinylic C-F bond activation and subsequent C-N bond formation. oup.comnii.ac.jp Other methods include aluminium-mediated C-F bond activation. colab.ws These strategies often require specific catalytic systems and conditions to overcome the high stability of the C-F bond. While direct activation of the C-6 fluorine on this compound is not widely documented, these principles suggest that under appropriate transition-metal-mediated conditions, the C-F bond could potentially be cleaved and functionalized.

The primary influence of the fluorine atom at the 6-position is its strong electron-withdrawing inductive effect. smolecule.comtandfonline.com This effect alters the electron distribution across the indole ring system, which has several important consequences:

Modulation of Electronic Properties: As the most electronegative element, fluorine reduces the electron density of the benzene (B151609) portion of the indole, which can impact the regioselectivity of electrophilic substitution reactions. tandfonline.comvulcanchem.com It also enhances the metabolic stability of the molecule by blocking potential sites of oxidative metabolism, a common strategy in medicinal chemistry. diva-portal.orgvulcanchem.comnih.gov

Altered Basicity and Bioavailability: The introduction of fluorine can lower the pKa (reduce the basicity) of nearby functional groups, which can improve a molecule's bioavailability by facilitating better membrane permeation. tandfonline.combeilstein-journals.org

Stability of Intermediates: In certain enzymatic reactions, a fluorine substituent can stabilize intermediates, potentially leading to enzyme inactivation. tandfonline.com

Hydrophobicity: Fluorination can increase the hydrophobicity of a molecule, which can influence its interactions with biological targets and its solubility characteristics. rsc.org

For this compound, the C-6 fluoro group deactivates the benzene ring towards electrophilic attack and may influence the reactivity of the C-3 bromo and N-Boc groups through long-range electronic effects.

C-F Bond Activation and Functionalization

Transformations Involving the N-Boc Group

The N-tert-butyloxycarbonyl (N-Boc) group is a widely used amine protecting group. Its primary roles are to enhance the stability of the indole nitrogen, prevent unwanted side reactions, and in some cases, direct the regioselectivity of further functionalizations. cymitquimica.comchemimpex.commsu.edu

Removal of the N-Boc group is a common and crucial step in the synthetic application of N-Boc protected indoles. A variety of conditions can be employed, with the choice depending on the presence of other sensitive functional groups in the molecule.

Common strategies include:

Acidic Hydrolysis: Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are frequently used to cleave the N-Boc group. nih.gov The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutene and carbon dioxide to release the free amine.

Thermolytic Deprotection: Heating N-Boc protected indoles, particularly in polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), can effect deprotection without the need for strong acids. nih.govresearchgate.net Microwave-assisted heating can significantly accelerate this process. researchgate.netgoogle.com Studies have shown that N-Boc indoles are deprotected efficiently under these conditions. nih.gov

Mild Basic Conditions: A highly selective method for deprotecting N-Boc indoles involves using a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) at room temperature. tandfonline.com This method is notably mild and can leave other acid-labile groups, such as t-butyl esters or other Boc-protected amines, intact. tandfonline.com

Lewis Acid-Mediated Deprotection: Various Lewis acids, including TiCl₄, SnCl₄, and AlCl₃, are also effective for Boc removal. tandfonline.com

The following table summarizes various conditions reported for the deprotection of N-Boc indoles and related substrates.

Reagent/ConditionSolventTemperatureSubstrate TypeObservationsReference
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)Room TempN-Boc Amines/IndolesCommon, effective, but harsh for acid-sensitive groups.
HClEtOAc / DioxaneRoom TempN-Boc Amines/IndolesStandard acidic condition. nih.gov
Thermal (Microwave)TFE or HFIP100-150 °CN-Boc Indoles/AnilinesFast and high-yielding; HFIP is more reactive than TFE. researchgate.netgoogle.com
NaOMe (catalytic)MethanolRoom TempN-Boc Indoles/PyrrolesHighly selective; other Boc groups or acid-labile groups are retained. tandfonline.com
Oxalyl ChlorideMethanolRoom TempN-Boc TryptophanMild and efficient for substrates with acid-labile functionality. rsc.org

Direct transamidation of the N-Boc group is not a common transformation. Typically, the Boc group is removed first via deprotection to yield the free N-H indole, which can then be subjected to various N-functionalization reactions, such as alkylation, arylation, or acylation.

However, the N-Boc group can act as a directing group prior to its removal. For instance, in iridium-catalyzed C-H borylation reactions, the Boc group directs borylation to the C-7 position of the indole ring. msu.edu Following this functionalization, the Boc group can be removed under thermolytic conditions, providing a route to selectively functionalized indoles that would be difficult to access otherwise. msu.edu Therefore, while the Boc group itself is not typically transformed directly, its presence is strategic for directing reactivity before its ultimate cleavage.

Deprotection Strategies and Conditions

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich aromatic system, but the substituents on this compound create a complex reactivity profile.

Electrophilic Aromatic Substitution (EAS)

The indole nucleus is generally highly reactive towards electrophiles, with substitution occurring preferentially at the C-3 position of the pyrrole (B145914) ring. In the case of this compound, this position is blocked by a bromine atom. The reactivity of the remaining positions is governed by the electronic effects of the substituents:

N-Boc Group: This group is electron-withdrawing, which deactivates the indole ring towards EAS compared to an unprotected indole.

C-6 Fluoro Group: This group is strongly deactivating via its inductive effect, reducing the nucleophilicity of the benzene ring (positions C-4, C-5, and C-7).

C-3 Bromo Group: This group also has a deactivating inductive effect.

Given that C-3 is blocked, electrophilic attack would likely be directed to other positions. Nitrosation of electron-deficient indoles, a reaction that proceeds via an electrophilic attack, has been shown to occur at the C-3 position, but with the position blocked, reactivity at other sites would be dictated by the complex interplay of the existing substituents. rsc.org Further substitution would likely require harsh conditions and may result in a mixture of products at the C-2, C-4, or C-7 positions.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings generally undergo nucleophilic substitution only when activated by strong electron-withdrawing groups. wikipedia.org In this compound, two sites are potential candidates for nucleophilic attack: the carbon bearing the bromine (C-3) and the carbon bearing the fluorine (C-6).

Substitution at C-3 (C-Br bond): The C-3 position of the indole ring is part of the electron-rich pyrrole moiety. While direct SNAr at this position is not typical, the C-Br bond is highly susceptible to transformation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions, which proceed through oxidative addition, transmetalation, and reductive elimination cycles, are a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds at this position. A patent for a related compound, 3-bromo-6-fluoro-1-(p-tolylsulfonyl)indole, describes its use in subsequent coupling reactions. epo.org

Substitution at C-6 (C-F bond): As mentioned, the C-F bond is very strong, and its substitution via a classical SNAr mechanism is challenging. While the fluorine atom is on the benzene ring, which is more amenable to SNAr than the pyrrole ring, the lack of strong activating groups (like a nitro group) positioned ortho or para to the fluorine makes this pathway unfavorable under standard conditions. wikipedia.org

Therefore, the most synthetically useful nucleophilic substitution pathway for this compound involves the palladium-catalyzed cross-coupling of the C-3 bromo substituent.

Regioselectivity Considerations

The reactivity of this compound is governed by the interplay of its substituents, which define several potential reaction sites: the C3-Br bond, the C-F bond, and the C-H bonds at positions C2, C4, C5, and C7. The predictable and distinct reactivity of these sites allows for a high degree of regioselectivity.

The most prominent site for selective functionalization is the carbon-bromine bond at the C3 position. This site is highly susceptible to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.netlibretexts.org The N-Boc protecting group is generally stable under these conditions, allowing for selective C-C bond formation at C3 without interfering with other positions on the indole ring. researchgate.net

Another key regioselective transformation is metal-halogen exchange, typically using organolithium reagents like n-butyllithium or tert-butyllithium. This reaction occurs preferentially at the C3-Br bond to generate a 3-lithioindole species. ossila.com This intermediate can then be trapped with various electrophiles. This method is generally faster than deprotonation of any of the C-H bonds, ensuring high regioselectivity.

For C–H functionalization, the N-Boc group can act as a directing group. While many C-H activation strategies target the C2 position of N-protected indoles, the presence of the bromine atom at C3 in the target molecule would likely block this site for electrophilic attack, potentially directing reactions to other positions like C7 or C2. For instance, iridium-catalyzed borylation of N-Boc indoles can be directed to the C3 position; however, this position is already functionalized in the target compound. mdpi.com

Influence of Existing Substituents

N-Boc Group : The tert-butoxycarbonyl group serves primarily as a protecting group, preventing N-H reactivity under basic conditions typical for cross-coupling or metalation reactions. Its steric bulk can also influence the regioselectivity of reactions. For example, in the dearomative arylboration of indoles, the N-Boc group directs borylation to the C2 position. nih.gov Furthermore, the Boc group is known to be labile under strongly acidic or certain high-temperature conditions, which can be exploited for deprotection or lead to unintended side reactions. researchgate.net

C3-Bromo Substituent : The bromine atom is the most versatile functional handle on the molecule. It is the primary site for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and alkynyl groups. researchgate.netrsc.org While it deactivates the pyrrole ring towards classical electrophilic substitution, it is the key to building molecular complexity through metal-catalyzed processes.

C6-Fluoro Substituent : The fluorine atom at the C6 position acts as a strong electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution. This electronic effect can also influence the reactivity of the C-H bonds on the carbocyclic ring in metal-catalyzed C-H activation reactions. The fluorine substituent is known to enhance metabolic stability and lipophilicity, which is a valuable property in medicinal chemistry. Current time information in Chatham County, US.nih.gov In the context of cross-coupling reactions at other sites, such as the Suzuki-Miyaura coupling of 6-chloroindole (B17816), the presence of a halogen on the benzene ring does not typically inhibit coupling at other positions. nih.gov

Chemo-, Regio-, and Stereoselective Reactions

The multifunctional nature of this compound allows for highly selective transformations, provided that the reaction conditions are carefully chosen.

Control of Selectivity in Multi-functionalized Substrates

Achieving chemoselectivity in reactions with this compound involves leveraging the differential reactivity of its functional groups. The C(sp²)-Br bond is significantly more reactive in palladium-catalyzed oxidative addition cycles than the C-H or C-F bonds. Therefore, cross-coupling reactions can be performed with high chemoselectivity. For example, Suzuki-Miyaura or Sonogashira couplings would proceed exclusively at the C3 position, leaving the rest of the molecule intact. researchgate.netlibretexts.org

Regiocontrol is also pronounced. In a nickel-catalyzed dearomative arylboration of N-Boc indoles, substitution at the C2 position can direct the borylation to the C3 position, while unsubstituted N-Boc indoles favor borylation at the C2 position. nih.gov For this compound, this suggests that dearomative functionalizations could potentially be directed to the C2 position.

Control of selectivity has been demonstrated in related systems. For instance, in the synthesis of 3-bromoindoles, palladium-catalyzed oxidative C-H activation/annulation of N-alkylanilines with bromoalkynes proceeds with excellent chemo- and regioselectivity. acs.org

Diastereoselective and Enantioselective Transformations

While specific diastereoselective or enantioselective reactions on this compound are not extensively documented, studies on closely related analogs provide a clear blueprint for achieving stereocontrol.

A notable example is the photocatalytic hydroboration of substituted indoles. A study demonstrated that the reaction of 6-fluoroindole (B127801) with NHC-borane under visible light irradiation leads to the corresponding indoline (B122111) with high trans-diastereoselectivity. nih.gov The N-Boc protecting group is compatible with these conditions, suggesting a similar outcome would be expected for this compound. nih.gov

Enantioselective transformations often rely on chiral catalysts. The Friedel-Crafts alkylation of indoles with iminium species, for example, can be rendered enantioselective using a chiral Brønsted acid. unimi.it Similarly, the enantioselective functionalization of enamides with indoles has been achieved, where halogenated substrates such as 5-bromoindole (B119039) and 6-chloroindole react effectively to give products with high enantiomeric ratios. chemistry-chemists.comacs.org This indicates that the electronic perturbation from the halogen does not impede the stereochemical control.

The following table summarizes results from an enantioselective Michael addition of substituted indoles to enones, catalyzed by a chiral Scandium(III)-salen complex, demonstrating the viability of such transformations on halogenated indole scaffolds. mdpi.com

Indole SubstrateYield (%)Enantiomeric Excess (ee, %)
6-Bromo-1H-indole6098
5-Fluoro-1H-indole6593
5-Chloro-1H-indole6895
5-Bromo-1H-indole7296

Table based on data for analogous indole substrates in a Sc(III)-catalyzed Michael addition. mdpi.com

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of heterocyclic compounds.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Although no specific DFT studies on this compound have been published, research on analogous systems provides significant insight into its probable reaction pathways. DFT calculations have been employed to understand the regioselectivity of the electrophilic trifluoroethylation of indole, correctly predicting that substitution at the C3 position is energetically favored over reaction at C1 or C2. mdpi.com For this compound, such an electrophilic attack would be disfavored due to the existing bromine substituent.

DFT has also been used to probe the mechanism of transition-metal-catalyzed reactions. Studies on cobalt-catalyzed C-H activation of indoles revealed the involvement of a 4-membered cobaltacycle intermediate, providing a rationale for the observed enantioselectivity. scholaris.ca In the context of Suzuki-Miyaura couplings, DFT calculations have helped to explain the inhibitory effects of unprotected N-H groups in azoles on the palladium catalyst, highlighting the importance of the N-Boc protecting group for efficient catalysis. nih.gov

For this compound, DFT could be used to model various potential reaction pathways. For example, it could predict the relative energy barriers for:

Oxidative addition of a palladium(0) complex to the C-Br bond versus the C-H or C-F bonds.

Lithium-halogen exchange at C3 versus deprotonation at C2, C4, C5, or C7.

The influence of the 6-fluoro substituent on the stability of intermediates in C-H activation reactions across the benzene ring.

Such theoretical investigations would be invaluable for predicting reactivity, optimizing reaction conditions, and designing novel selective transformations for this versatile building block.

Applications of 1 Boc 3 Bromo 6 Fluoroindole As a Synthetic Intermediate

Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Analogs

The intricate structures of indole alkaloids have long presented a challenge and an opportunity for synthetic chemists. These naturally occurring compounds exhibit a wide range of biological activities. accelachem.com The strategic placement of functional groups on a starting indole core is paramount for the successful total synthesis of these molecules.

Indole alkaloids are a large class of natural products characterized by their indole structural moiety. acs.org They are known to possess diverse and potent biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties. acs.org The synthesis of these complex molecules often relies on building-block approaches, where functionalized indoles are elaborated into the final target.

1-Boc-3-bromo-6-fluoroindole is an ideal precursor for such syntheses. The bromine atom at the 3-position serves as a versatile linchpin for introducing molecular complexity. It is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. These reactions allow for the attachment of various side chains, aryl groups, or other heterocyclic systems, which are common features in complex alkaloids. rsc.org The Boc-protecting group on the indole nitrogen is stable under many coupling conditions but can be readily removed when desired, allowing for further functionalization at the nitrogen position. acs.org

Interactive Table 1: Examples of Structurally Complex Indole Alkaloids

Alkaloid Source Noted Biological Activity
Reserpine Rauwolfia serpentina Antihypertensive, Antipsychotic
Vinblastine (B1199706) Catharanthus roseus Anticancer (anti-tubulin)
Strychnine Strychnos nux-vomica Pesticide, Neurotoxin
Topsentins Marine Sponges Antiviral, Antitumor, Anti-inflammatory acs.org
Dictyodendrins Marine Sponges Telomerase Inhibitory, Antitumor rsc.org

Beyond the total synthesis of natural products, this compound is a valuable tool for creating novel analogs of existing natural products. The introduction of fluorine into a bioactive molecule can significantly alter its properties. The 6-fluoro substituent on the indole ring can enhance metabolic stability, improve binding affinity to biological targets by altering electronic properties, and increase lipophilicity, which can affect cell membrane permeability. chinesechemsoc.orgguidechem.com

Chemists can utilize this building block to generate analogs that are not found in nature. By replacing a hydrogen or a different functional group in a known indole alkaloid with the 6-fluoroindole (B127801) core derived from this intermediate, researchers can systematically probe structure-activity relationships and develop compounds with improved therapeutic profiles. The bromine at C-3 provides the reactive site to connect the fluorinated indole core to the rest of the natural product scaffold.

Indole-Based Alkaloids

Building Block for Pharmaceutical and Agrochemical Compounds

The incorporation of fluorine is a well-established strategy in medicinal and agrochemical chemistry, with approximately 20% of all pharmaceuticals and up to 50% of agrochemicals containing at least one fluorine atom. chinesechemsoc.orgambeed.com Fluorinated building blocks like this compound are therefore in high demand.

The presence of a fluorine atom can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic properties. It can block sites of metabolism, leading to a longer half-life, and alter the acidity (pKa) of nearby functional groups, which can improve oral bioavailability and target engagement. guidechem.com

This compound serves as a key intermediate in the synthesis of novel pharmaceuticals. chinesechemsoc.org For instance, indole derivatives are investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy. The synthesis of potent inhibitors often involves coupling reactions at the indole C-4 position, which can be achieved through transformations starting from precursors like 4-bromo-6-fluoro-indole derivatives. The 3-bromo position on this compound offers an alternative and highly reactive site for building out such structures via cross-coupling chemistry.

Interactive Table 2: Effects of Fluorine Substitution in Drug Design

Property General Effect of Fluorine Substitution Rationale
Metabolic Stability Increased The Carbon-Fluorine (C-F) bond is very strong and resistant to enzymatic cleavage. chinesechemsoc.org
Binding Affinity Can be increased Fluorine can participate in favorable electrostatic interactions and hydrogen bonds with protein targets.
Lipophilicity Modulated Can increase or decrease lipophilicity depending on the molecular context, affecting permeability. guidechem.com
pKa Lowered for nearby amines/acids The strong electron-withdrawing nature of fluorine can alter the acidity of adjacent functional groups. guidechem.com

The dual halogenation of this compound makes it a bifunctional building block. While the fluorine atom is often incorporated to become a permanent part of the final molecule, the bromine atom is typically used as a reactive handle for synthesis and is replaced during a coupling reaction. This allows for the efficient construction of complex molecules where the fluorine atom imparts desired biological properties and the bromine atom facilitates the key bond-forming steps.

This intermediate is thus crucial for developing a wide range of bioactive molecules, including anticancer, antiviral, and anti-inflammatory agents, where the indole nucleus is a known pharmacophore. accelachem.com The ability to introduce both a fluorine atom for property modulation and a bromine atom for synthetic versatility makes this compound a powerful tool in drug discovery and agrochemical development. rsc.org

Synthesis of Drug Candidates with Modified Pharmacological Profiles

Role in the Preparation of Advanced Materials

While the primary application of this compound is in the life sciences, its structural features suggest potential utility in the field of materials science. The application of a structurally similar compound, 1-Boc-3-bromo-5-fluoro-indazole, has been explored for creating advanced materials like polymers with unique electronic properties. chinesechemsoc.org

Fluorinated aromatic and heterocyclic compounds are of considerable interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine can tune the electronic energy levels (HOMO/LUMO) of the material, improve thermal stability, and influence the molecular packing in the solid state. The indole core itself is an electron-rich system that can be incorporated into conductive polymers or dyes. Although the specific use of this compound in this area is not yet widely reported, its combination of a fluorinated indole core and a reactive bromine handle makes it a promising candidate for the synthesis of novel functional materials.

Precursors for Optoelectronic Devices

The unique electronic properties of the indole nucleus make it an attractive scaffold for the development of organic materials for optoelectronic applications. While direct applications of this compound in this field are not extensively documented, its structure suggests significant potential as a precursor for such materials. Indole derivatives have been investigated for their use in organic solar cells (OSCs) and as components of the electron transport layer (ETL) in these devices. For instance, indole carbonized polymer dots have been used to dope (B7801613) the ETL in OSCs, enhancing their performance. acs.org

The bromo and fluoro groups on the this compound scaffold can be utilized to tune the electronic properties of the resulting materials. The fluorine atom, being highly electronegative, can lower the HOMO and LUMO energy levels of the molecule, which is a crucial aspect in the design of materials for organic electronics. The bromine atom can be readily converted to other functional groups via cross-coupling reactions, allowing for the synthesis of a wide range of conjugated molecules. These conjugated systems are the fundamental components of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The general structure of indole-containing conjugated polymers is provided in the table below.

Table 1: Potential Optoelectronic Applications of Indole Derivatives

Application Area Role of Indole Derivative Potential Advantage of this compound
Organic Solar Cells (OSCs) Building block for donor or acceptor materials Tuning of energy levels via fluoro substituent
Organic Light-Emitting Diodes (OLEDs) Precursor for emissive or charge-transport materials Introduction of functionality via bromo substituent

Polymer Chemistry Applications

In polymer chemistry, functionalized indoles are valuable for creating polymers with specific properties and applications. The reactivity of the bromo and fluoro groups in this compound makes it a suitable monomer or functionalizing agent for various polymerization techniques. The reaction of triazolinediones with indoles is a notable example of a fast and reversible process used in polymer chemistry. researchgate.net

Indole-functionalized polymers have been developed for specialized applications such as the capture of carbon dioxide and the uptake of uranium from aqueous solutions. rsc.orgrsc.org In these applications, the indole moiety provides a specific binding site for the target molecules. The presence of the bromo and fluoro groups on the this compound ring could be exploited to further enhance the binding affinity or selectivity of the resulting polymer. For example, the bromine atom can serve as a point of attachment to a polymer backbone, while the fluorine atom can modify the electronic environment of the indole ring.

The synthesis of conjugated polymers often involves the polymerization of bromoaryl compounds through methods like Migita–Kosugi–Stille coupling polycondensation. rsc.org This highlights the potential of this compound as a monomer in the synthesis of novel conjugated polymers with tailored electronic and physical properties.

Development of Molecular Probes and Imaging Agents

The indole scaffold is a key component in many biologically active molecules, making its derivatives attractive candidates for the development of molecular probes and imaging agents.

Synthesis of Radiolabeled Indoles for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. The synthesis of radiolabeled indoles is of great interest for imaging various biological targets, including enzymes and receptors in the brain. The 6-fluoroindole moiety is particularly relevant in this context, as the fluorine-18 (B77423) (¹⁸F) isotope is a commonly used positron emitter for PET.

The synthesis of ¹⁸F-labeled indoles often involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. While direct radiolabeling of this compound is not the typical route due to the stability of the C-F bond, related 6-fluoroindole derivatives are key targets in PET tracer development. For instance, TDO inhibitors based on 6-fluoroindole with C3 substituents have been developed as potential PET tracers. nih.gov The synthesis of such tracers often starts from a precursor that can be readily fluorinated with ¹⁸F.

The general strategy for preparing [¹⁸F]fluoroindoles for PET imaging is summarized in the table below.

Table 2: General Strategy for Synthesis of [¹⁸F]Fluoroindoles for PET

Step Description Key Considerations
1. Precursor Synthesis Synthesis of a suitable precursor molecule, often containing a leaving group at the 6-position of the indole ring. The precursor must be stable and allow for efficient radiolabeling.
2. Radiolabeling Nucleophilic substitution with [¹⁸F]fluoride to introduce the ¹⁸F isotope. Reaction conditions must be optimized for high radiochemical yield and purity.
3. Deprotection Removal of protecting groups (e.g., Boc group) to yield the final radiotracer. Deprotection conditions must be mild to avoid degradation of the radiolabeled product.

Fluorescent Probes

Fluoroindoles exhibit interesting photophysical properties, making them promising candidates for the development of fluorescent probes for bioimaging. The fluorescence of indole derivatives can be sensitive to the local environment, allowing for the design of probes that report on specific biological events or conditions. The substitution pattern on the indole ring can significantly influence the fluorescence properties, including the emission wavelength and quantum yield. acs.orgacs.org

While specific studies on this compound as a fluorescent probe are limited, its structure provides a foundation for the design of new probes. The fluorine atom can modulate the electronic structure and thus the fluorescence characteristics of the indole core. The bromine atom serves as a versatile handle for introducing other functionalities, such as recognition elements for specific biological targets or quenchers for creating "turn-on" fluorescent probes. The enzymatic polymerization of indole monomers can also lead to fluorescent oligomers with potential for biosensing applications. mdpi.com

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of related compounds for biological screening. The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. beilstein-journals.org

Diversification at the Bromo and Fluoro Positions

This compound is an excellent starting material for the construction of indole-based combinatorial libraries due to its multiple points of diversification. The bromine atom at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. beilstein-journals.orgnih.gov These reactions allow for the introduction of a diverse array of substituents at this position, including aryl, heteroaryl, and alkyl groups.

While the fluoro group at the 6-position is generally more stable, it can also be a site for diversification, although this typically requires harsher reaction conditions or specific catalytic systems. The presence of the fluorine atom can also influence the biological activity and pharmacokinetic properties of the resulting compounds. The ability to functionalize both the bromo and fluoro positions, along with the potential for modification at other positions on the indole ring, makes this compound a highly valuable scaffold for generating chemical diversity. The general approaches for diversification are outlined in the table below.

Table 3: Diversification Strategies for the this compound Scaffold

Position Reaction Type Example of Introduced Group
3-Bromo Suzuki Coupling Aryl, Heteroaryl
3-Bromo Sonogashira Coupling Alkynyl
3-Bromo Heck Coupling Alkenyl
3-Bromo Buchwald-Hartwig Amination Amino

The synthesis of highly substituted indole libraries has been demonstrated using various synthetic strategies, including solid-phase synthesis, which allows for high-throughput production of compounds. beilstein-journals.orgnih.gov The versatility of this compound as a starting material makes it a valuable asset in the ongoing search for new therapeutic agents.

High-Throughput Synthesis Approaches

The strategic placement of reactive and protecting groups makes this compound a highly valuable starting material for high-throughput synthesis (HTS) and the generation of chemical libraries. HTS methodologies aim to rapidly synthesize large numbers of distinct but structurally related molecules, a process that is central to modern drug discovery and materials science. The unique features of this compound—namely the tert-butyloxycarbonyl (Boc) protecting group, the synthetically versatile bromine atom at the 3-position, and the electron-withdrawing fluorine atom at the 6-position—are ideally suited for the iterative and parallel reaction sequences that underpin HTS.

The Boc group provides robust protection of the indole nitrogen, preventing unwanted side reactions under a variety of conditions, yet it can be removed easily when desired. The bromine atom at the C3 position serves as a key handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse chemical functionalities at this position, which is a common strategy for exploring the structure-activity relationships (SAR) of indole-based compounds. acs.org

High-throughput synthesis campaigns frequently employ parallel synthesis techniques, where arrays of related starting materials are reacted with a common set of reagents in microtiter plates or with automated synthesis platforms. nih.gov In this context, this compound can serve as a central scaffold. For instance, its bromine atom is amenable to Suzuki-Miyaura cross-coupling reactions with a library of boronic acids or esters, leading to the rapid generation of a multitude of 3-aryl or 3-heteroaryl-6-fluoroindoles. acs.org Similarly, Buchwald-Hartwig amination, Sonogashira coupling, and other palladium-catalyzed reactions can be employed in a parallel fashion to introduce a wide range of nitrogen- and carbon-based substituents.

Research efforts toward developing novel therapeutic agents, such as positron emission tomography (PET) tracers for tauopathies, have utilized similar fluorinated indole scaffolds in library synthesis. nih.govacs.org In these studies, a core indole structure is coupled with various heterocyclic partners to create a library of candidate compounds for screening. nih.gov The 6-fluoro substituent is often incorporated to enhance metabolic stability or binding affinity, making this compound an attractive starting point for such endeavors.

The table below outlines representative high-throughput synthesis strategies that can be applied to this compound, based on established methods for related indole derivatives.

Reaction TypeCoupling Partner (Example Library)Catalyst/Conditions (Typical)Resulting Derivative ScaffoldLibrary Application Focus
Suzuki-Miyaura Coupling Array of aryl/heteroaryl boronic acidsPd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O)1-Boc-3-(hetero)aryl-6-fluoroindoleKinase Inhibitors, PET Tracers acs.orgnih.gov
Buchwald-Hartwig Amination Library of primary/secondary aminesPd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃)1-Boc-3-amino-6-fluoroindoleGPCR Modulators, Ion Channel Blockers
Sonogashira Coupling Collection of terminal alkynesPd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., Et₃N)1-Boc-3-alkynyl-6-fluoroindoleAntiviral Agents, Enzyme Inhibitors
Heck Coupling Diverse set of alkenesPd catalyst (e.g., Pd(OAc)₂), ligand (e.g., P(o-tol)₃), base (e.g., Et₃N)1-Boc-3-alkenyl-6-fluoroindoleMaterials Science, Agrochemicals
Stille Coupling Array of organostannanesPd catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., Toluene)1-Boc-3-(hetero)aryl-6-fluoroindoleAnticancer Agents

These automated and parallel approaches enable the creation of extensive libraries of novel 6-fluoroindole derivatives. nih.gov The subsequent screening of these libraries against biological targets can rapidly identify lead compounds for further optimization in drug discovery programs. acs.org The reliability of these coupling reactions and the commercial availability of diverse building blocks make this compound a powerful tool for accelerating chemical and pharmaceutical research.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. Research in this area for compounds like 1-Boc-3-bromo-6-fluoroindole focuses on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Use of Eco-friendly Reagents and Solvents

Traditional methods for the bromination of indoles often involve hazardous reagents like molecular bromine and chlorinated solvents such as dichloromethane (B109758) epo.org. A key avenue for greener synthesis is the replacement of these substances with more environmentally benign alternatives.

One approach involves the use of enzymatic halogenation. Flavin-dependent halogenase (FDH) enzymes can catalyze the chlorination and bromination of various indole (B1671886) compounds in aqueous media at room temperature, using benign halide salts as the halogen source. nih.gov This biocatalytic method avoids the need for hazardous reagents and organic solvents. nih.gov While not yet reported specifically for 1-Boc-6-fluoroindole, the successful bromination of substrates like indole-6-carboxylic acid suggests the potential for developing an engineered halogenase for this purpose. nih.gov

Another green strategy is the use of less hazardous brominating agents and recyclable solvents. For instance, an environmentally friendly three-step synthesis for 5-bromoindole (B119039) has been developed that allows for the recycling of organic solvents like ethanol (B145695) and ethyl acetate (B1210297), significantly reducing waste and production costs. google.com Similar principles could be applied to the synthesis of this compound. The use of hydrogen peroxide as an eco-friendly oxidant in conjunction with a catalyst is another promising direction that has been explored for the transformation of substituted indoles. nih.gov

Catalytic Methodologies for Reduced Waste

Catalytic methods are central to green chemistry as they reduce the need for stoichiometric reagents, thereby minimizing waste. Palladium-catalyzed reactions, for example, have been developed for the synthesis of N-Boc protected indoles, which overcomes the limitations of classical methods that often require harsh acidic conditions incompatible with the Boc protecting group. thieme-connect.com

For the bromination step itself, moving from stoichiometric bromine to catalytic systems is a significant goal. While direct catalytic C-H bromination of 1-Boc-6-fluoroindole is an area for future research, related transformations offer a proof of principle. For example, enzymatic halogenation using RebH halogenase variants has shown promise for the selective bromination of various indole derivatives under mild, aqueous conditions. nih.gov Furthermore, photocatalytic methods using heterogeneous catalysts, such as vacancy-engineered polymeric carbon nitride, have been used for the diastereoselective hydroboration of 6-fluoroindole (B127801) derivatives, demonstrating an eco-friendly approach that is scalable and utilizes renewable energy sources. nih.gov Such photocatalytic strategies could potentially be adapted for C-H functionalization, including halogenation.

Asymmetric Synthesis of Chiral Derivatives of this compound

The development of methods to produce single-enantiomer chiral molecules is crucial in medicinal chemistry. This compound is a key starting material for creating such molecules, primarily through reactions that replace the bromine atom or functionalize other positions on the indole ring in a stereocontrolled manner.

Enantioselective Catalysis

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. The bromine atom at the C3 position of this compound makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. By employing a chiral ligand on the metal catalyst, it is possible to create a new stereocenter.

For example, the asymmetric Michael addition of indoles to enones has been successfully catalyzed by scandium(III) complexes with chiral salen-like ligands, achieving high yields and excellent enantiomeric excess (up to 99% ee). mdpi.com While this was demonstrated with other substituted indoles, this compound could potentially undergo similar reactions, either directly or after conversion of the bromide to a nucleophilic organometallic species. The development of practical asymmetric syntheses for drug candidates has utilized the Friedel–Crafts alkylation of a fluoro-indole with a chiral cation to construct key stereogenic centers. researchgate.net

Chiral Auxiliary Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a subsequent reaction. rsc.org After the desired chiral center has been created, the auxiliary is removed and can often be recycled.

A common strategy involves attaching a chiral auxiliary to a reactant that will be coupled with the indole derivative. For instance, the anion of a Schöllkopf chiral auxiliary, derived from an amino acid like D-valine, can be coupled with a 3-(bromomethyl)indole to produce a single diastereomer. rsc.org Although this example involves a different starting material, a similar strategy could be envisioned for this compound. The bromo-substituted indole could be converted into an organometallic reagent and then reacted with an electrophile bearing a chiral auxiliary. Alternatively, the bromine could be replaced by a group that is then modified using a chiral auxiliary-based method. This approach was used in the synthesis of optically active pyrrolo[1,2-a]indoles, achieving greater than 97% diastereomeric excess. google.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and consistency.

Flow chemistry, where reactions are performed in a continuous stream through a reactor, has been successfully applied to the synthesis of various heterocycles. This technology allows for precise control over reaction parameters like temperature and time, can handle hazardous intermediates more safely, and often leads to higher yields and purity. acs.org While a specific flow synthesis for this compound has not been detailed in the literature, the successful flow synthesis of other indoles, including those involving halogenation, suggests its applicability. mdpi.com For example, the Fischer indole synthesis has been adapted to flow conditions, demonstrating significant rate enhancements. bottalab.it

Automated synthesis platforms, which can perform multi-step reactions with minimal human intervention, are also becoming more prevalent. researchgate.net These systems can accelerate the discovery and development of new molecules by rapidly creating libraries of related compounds. Capsule-based automation, for example, allows for complex organic reactions, such as the synthesis of saturated N-heterocycles, to be conducted using pre-packaged reagents in a standardized instrument. scholaris.ca The synthesis of derivatives from this compound is well-suited for this technology. An automated platform could perform a series of reactions, such as a Suzuki coupling to replace the bromine atom, followed by deprotection of the Boc group and further functionalization, to quickly generate a diverse set of target molecules for screening.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While this compound is commonly used in traditional cross-coupling reactions, its full reactive potential is yet to be unlocked. Future research is expected to explore unconventional reactivity patterns beyond standard palladium-catalyzed methods.

One promising area is the investigation of visible-light-driven palladium catalysis . This approach could enable unprecedented transformations by leveraging the photoexcited state of palladium complexes to promote oxidative addition and suppress undesirable side reactions like β-hydride elimination. researchgate.net Another avenue lies in the realm of radical reactions . The carbon-bromine bond can be targeted to generate indolyl radicals, opening up new possibilities for C-H functionalization and the construction of complex heterocyclic systems through cascade reactions involving radical addition and cyclization. researchgate.net

Furthermore, the development of novel methods for the construction of diverse heterocyclic rings using 3-bromoindoles as precursors is an active area of research. For instance, palladium-catalyzed cyclization of 3-bromoindoles with internal alkynes can lead to the formation of spirocyclic cyclopentadiene (B3395910) intermediates, which can then undergo rearrangements to form complex polycyclic aromatic systems. researchgate.net Additionally, methods for the direct synthesis of functionalized 3-bromoindoles through palladium-catalyzed oxidative C–H activation and annulation of N-alkylanilines with bromoalkynes are being explored, offering high atom economy and stereoselectivity. researchgate.net

The following table outlines potential novel reaction types for this compound:

Reaction Type Potential Transformation Key Features
Photoredox CatalysisGeneration of indolyl radicals for novel C-C and C-heteroatom bond formation.Mild reaction conditions, high functional group tolerance.
Radical Cascade ReactionsTandem dearomatization and difunctionalization of the indole core.Access to complex 3D scaffolds like 2,3-disubstituted indolines. researchgate.net
C-H ActivationFunctionalization of other positions on the indole ring.Late-stage modification of complex molecules.
Novel CyclizationsConstruction of unique heterocyclic systems like cyclopenta[c]quinolines. researchgate.netAccess to novel chemical space.

Application in Chemical Biology and Drug Discovery beyond Current Scope

The utility of the indole scaffold is well-established in drug discovery. The specific substitution pattern of this compound makes it a valuable starting point for developing novel therapeutics beyond its current applications.

Development of Target-Specific Modulators

The 3-bromo and 6-fluoro substituents on the indole ring provide opportunities for fine-tuning the pharmacological properties of drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a handle for introducing diverse chemical functionalities through cross-coupling reactions. nih.gov This allows for the creation of libraries of compounds to be screened against a wide range of biological targets.

For example, substituted indoles are being investigated as 5-HT6 receptor modulators for the treatment of central nervous system disorders. google.com They are also being explored as inhibitors of tryptophan 2,3-dioxygenase (TDO), a potential target for cancer immunotherapy. epo.org The ability to synthetically modify the indole core at multiple positions is crucial for optimizing potency and selectivity for these targets. A study on PIP5K1C inhibitors demonstrated that a 6-fluoroindole analog showed a 5-fold improvement in potency. nih.gov

Phenotypic Screening Applications

Phenotypic screening is a powerful approach in drug discovery that identifies compounds based on their effect on cellular or organismal phenotypes. proceedings.sciencenih.gov This method has been successfully used to identify indole derivatives with activity against neglected diseases like Chagas disease. proceedings.sciencenih.gov Libraries of substituted indoles can be screened to identify compounds that induce a desired phenotypic change, such as inhibiting the growth of pathogens or modulating cellular signaling pathways. proceedings.sciencescielo.br

For instance, a phenotypic screen of a library of drug-like compounds identified a substituted indole that was effective at killing P. aeruginosa and S. aureus persister cells, which are a major challenge in treating chronic infections. psu.edu Similarly, a library of isatin (B1672199) derivatives, which contain an indole core, was evaluated in a phenotypic screen against SARS-CoV-2, identifying promising starting points for the development of antiviral agents. scielo.br The versatility of this compound makes it an ideal starting point for generating such libraries for phenotypic screening.

The table below summarizes the key applications and findings discussed:

Application Area Biological Target/Phenotype Key Findings Citation
Target-Specific Modulators5-HT6 ReceptorIndole derivatives show potential as modulators for CNS disorders. google.com
Target-Specific ModulatorsTryptophan 2,3-dioxygenase (TDO)Substituted indoles are being investigated as TDO inhibitors for cancer immunotherapy. epo.org
Target-Specific ModulatorsPIP5K1CA 6-fluoroindole analog demonstrated a 5-fold increase in inhibitory potency. nih.gov
Phenotypic ScreeningChagas DiseaseSubstituted indoles were identified as having activity against Trypanosoma cruzi. proceedings.sciencenih.gov
Phenotypic ScreeningBacterial Persister CellsA substituted indole was found to be effective against P. aeruginosa and S. aureus persisters. psu.edu
Phenotypic ScreeningSARS-CoV-2Isatin derivatives showed antiviral activity in a phenotypic screening assay. scielo.br

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Boc-3-bromo-6-fluoroindole while minimizing side reactions?

  • Methodological Answer : The synthesis typically involves sequential halogenation and Boc-protection steps. To minimize side reactions (e.g., over-bromination or deprotection), use controlled reaction temperatures (0–5°C for bromination) and anhydrous conditions for Boc protection. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitor reaction progress using TLC and LC-MS to detect undesired byproducts. Substituent positions (e.g., 3-bromo vs. 6-fluoro) influence reactivity; steric hindrance at the indole C3 position may require longer reaction times for complete bromination .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and ¹⁹F), HRMS, and IR for structural confirmation. For ¹H NMR, the Boc group’s tert-butyl protons appear as a singlet (~1.6 ppm), while indole protons resonate between 7.0–8.5 ppm. Fluorine NMR (¹⁹F) at ~-110 ppm confirms the 6-fluoro substitution. X-ray crystallography, as demonstrated for similar indole derivatives, resolves dihedral angles between the Boc group and indole core (e.g., ~6° in 6-bromoindole-3-carboxylic acid), aiding in crystallographic validation .

Q. How should researchers handle the acute toxicity risks associated with this compound during synthesis?

  • Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4, H302). Use fume hoods, nitrile gloves, and eye protection to avoid inhalation or skin contact. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of via approved waste facilities. Pre-synthesize small batches (<10 g) to limit exposure. Toxicity data from structurally related bromoindoles (e.g., LD₅₀ = 350 mg/kg in rats) suggest stringent handling protocols .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing this compound derivatives?

  • Methodological Answer : Regioselectivity at the indole C3 and C6 positions is influenced by directing groups and reaction conditions. For bromination, electrophilic substitution favors C3 due to electron-donating Boc protection. Fluorination at C6 requires halogen-exchange reactions (e.g., Balz-Schiemann) or directed ortho-metalation (DoM) with LDA/TMP bases. Computational modeling (DFT) predicts charge distribution to guide reagent selection, while XRD validates substitution patterns .

Q. How can contradictory biological activity data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in bioactivity (e.g., receptor affinity vs. cytotoxicity) may arise from assay variability or impurities. Implement orthogonal assays (e.g., SPR for binding kinetics, MTT for cytotoxicity) and validate purity via HPLC (>98%). For enzyme inhibition studies, use recombinant proteins to isolate target interactions. Statistical tools (e.g., Grubbs’ test) identify outliers in dose-response data. Cross-reference with SAR studies of analogous compounds (e.g., 1-pentylindole derivatives with Kᵢ = 17–23 nM for CB1 receptors) to contextualize results .

Q. What methodologies are effective for analyzing hydrogen-bonding interactions in this compound crystals?

  • Methodological Answer : Single-crystal XRD at 293 K reveals intermolecular interactions. For example, 6-bromoindole-3-carboxylic acid forms inversion dimers via O–H⋯O bonds (2.7–2.9 Å) and layers via N–H⋯O bonds (3.1 Å). Pair distribution function (PDF) analysis complements XRD by probing short-range order in amorphous phases. Computational tools (Mercury, CrystalExplorer) model packing motifs and quantify interaction energies .

Q. How do researchers design cross-coupling reactions using this compound as a building block?

  • Methodological Answer : The 3-bromo group facilitates Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Boc deprotection (TFA/DCM) post-coupling preserves the indole core. For fluorinated analogs, Ullmann couplings (CuI, phenanthroline) at 110°C introduce aryl/heteroaryl groups. Monitor reaction progress via ¹⁹F NMR to track fluorine retention. Optimize ligand-metal ratios to suppress homocoupling byproducts .

Data Contradiction & Validation

Q. What statistical approaches reconcile discrepancies in reaction yields across different batches of this compound?

  • Methodological Answer : Apply ANOVA to identify yield variability sources (e.g., reagent purity, temperature fluctuations). Design of Experiments (DoE) models (e.g., factorial design) optimize parameters (e.g., equivalents of NBS for bromination). Cross-validate with LC-MS quantification and control batches spiked with internal standards (e.g., deuterated analogs). Retain raw data for peer audit trails, aligning with open-science practices .

Q. How can researchers validate the de facto anonymization of sensitive data in collaborative studies involving this compound?

  • Methodological Answer : Follow GDPR/FAIR principles by pseudonymizing datasets (e.g., replacing compound IDs with codes). Use differential privacy tools to mask synthesis protocols while sharing structural data. For public repositories (e.g., PubChem), ensure metadata excludes proprietary details. Consult institutional data protection offices to align with ethical guidelines, particularly for dual-use research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.